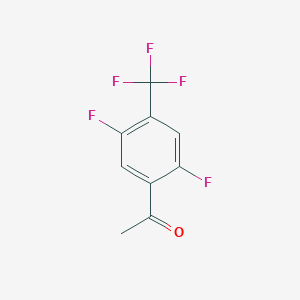

1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone

Description

1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, with an ethanone group

Properties

Molecular Formula |

C9H5F5O |

|---|---|

Molecular Weight |

224.13 g/mol |

IUPAC Name |

1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone |

InChI |

InChI=1S/C9H5F5O/c1-4(15)5-2-8(11)6(3-7(5)10)9(12,13)14/h2-3H,1H3 |

InChI Key |

PUXNVRLMLKISPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone typically involves the reaction of a difluorophenyl compound with a trifluoromethylating agent. . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.

Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, especially under basic conditions.

Oxidation and Reduction: The ethanone group can be reduced to the corresponding alcohol or oxidized to a carboxylic acid under appropriate conditions.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

While comprehensive data tables and case studies for the specific applications of "1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone" are not available in the search results, information regarding similar compounds and their uses can provide insight.

Note: The search results primarily discuss "[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol," a related compound, rather than "1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone" directly. Therefore, the following information is based on the applications of similar fluorinated compounds and their potential relevance.

Chemistry

Fluorinated compounds such as [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol are valuable building blocks for synthesizing complex molecules. Their unique structures make them useful in developing fluorinated pharmaceuticals and agrochemicals.

Biology and Medicine

These compounds are studied for their potential as metabolic inhibitors or enzyme modulators in biological research. Fluorinated groups can enhance the bioavailability and metabolic stability of drug candidates. One study explored the development of 2,4-diaminothiazole series, using phenotypic activity against bloodstream-form T. brucei to drive development, highlighting the importance of static–cidal screening of analogues . Another study showed that [1,2,5]oxadiazolo[3,4-b]pyridin-7-ol mitochondrial uncouplers could potentially treat fatty liver disease .

Industry

Such compounds are used in the production of specialty chemicals and polymers in the industrial sector. Their properties can improve the performance of materials in terms of thermal stability and chemical resistance.

Related Compounds

Research on related compounds, such as fluorinated analogues of isopropyl derivatives, has shown single-digit nM potency against T. brucei when one of the methyl groups of the isopropyl was replaced with trifluoromethyl . Additionally, modifications at different positions of aromatic rings in similar compounds have demonstrated varying degrees of potency and selectivity in biological assays .

- Fluorine-containing compounds can significantly impact drug design due to the unique properties of fluorine, such as enhancing binding affinity and metabolic stability.

- The trifluoromethyl group is a common substituent in pharmaceuticals and agrochemicals, contributing to improved lipophilicity and bioavailability.

- The specific arrangement of fluorine atoms on the phenyl ring can influence the electronic and steric properties of the molecule, affecting its interactions with biological targets.

Mechanism of Action

The mechanism by which 1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone exerts its effects is largely dependent on its interaction with molecular targets. The electron-withdrawing effects of the fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone can be compared to other similar compounds such as:

2,2,2-Trifluoro-1-phenylethanone: This compound also contains a trifluoromethyl group but lacks the difluoro substituents, resulting in different chemical properties and reactivity.

2-Chloro-1-(3,4-difluoro-phenyl)ethanone:

The uniqueness of 1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone lies in the combination of difluoro and trifluoromethyl groups, which impart distinct electronic and steric effects, making it a valuable compound in various fields of research.

Biological Activity

1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications.

1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone is characterized by its unique trifluoromethyl and difluorophenyl groups, which contribute to its reactivity and biological interactions. The molecular structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems.

Antimicrobial Activity

Research indicates that derivatives of acetophenone compounds, including those with trifluoromethyl substitutions, exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of similar compounds against Mycobacterium tuberculosis, suggesting that structural modifications can enhance potency against bacterial strains .

Cytotoxicity and Apoptosis Induction

Several studies have evaluated the cytotoxic effects of acetophenone derivatives on cancer cell lines. For example, thiosemicarbazone derivatives of acetophenone demonstrated a capacity to induce apoptosis in K562 cells, with varying efficacy depending on the substituents on the phenyl ring. The compounds exhibited a dose-dependent response, indicating potential for therapeutic applications in oncology .

The mechanisms through which 1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone exerts its biological effects are still being elucidated. However, several pathways have been identified:

- Inhibition of Phosphodiesterases (PDEs) : Compounds similar to 1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone have been shown to inhibit PDEs, which play crucial roles in regulating intracellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), influencing various cellular processes including apoptosis and cell proliferation .

- Mitochondrial Dysfunction : Studies involving thiosemicarbazones derived from acetophenones suggest that these compounds can induce mitochondrial permeability transition, leading to cell death via necrosis or apoptosis depending on the concentration used .

Case Studies

Several case studies have provided insights into the biological activity of related compounds:

- Study on Antitubercular Activity : A high-throughput screening identified several acetophenone derivatives with promising activity against M. tuberculosis. The study emphasized the importance of structural modifications in enhancing bioactivity .

- Cytotoxicity Assessment : In a comparative study of thiosemicarbazone derivatives, compounds were evaluated for their ability to induce cell death in K562 leukemia cells. The results indicated that modifications at specific positions on the phenyl ring significantly affected cytotoxic potency .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.